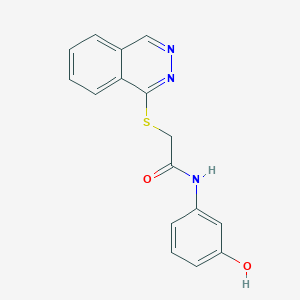

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-phthalazin-1-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-13-6-3-5-12(8-13)18-15(21)10-22-16-14-7-2-1-4-11(14)9-17-19-16/h1-9,20H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZQXXOECNJSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49716646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Nucleophilic Substitution at the Phthalazine Sulfur Center

The phthalazin-1-ylsulfanyl moiety is typically introduced via nucleophilic aromatic substitution (SNAr) reactions. In one protocol, 1-chlorophthalazine reacts with thiourea in ethanol under reflux to form 1-mercaptophthalazine, which is subsequently alkylated with chloroacetyl chloride in the presence of triethylamine. This intermediate then undergoes amidation with 3-aminophenol in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in 68% yield after recrystallization from ethanol.

Key parameters influencing this pathway include:

Alternative Pathway via Mitsunobu Coupling

A Mitsunobu-based approach circumvents the instability of 1-mercaptophthalazine by directly coupling phthalazin-1-ol with 2-bromo-N-(3-hydroxyphenyl)acetamide. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), this method achieves a 72% yield with reduced byproduct formation. The reaction mechanism proceeds through an oxyphosphonium intermediate, ensuring stereochemical retention at the sulfur center.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | SNAr Route | Mitsunobu Route |

|---|---|---|

| Yield (%) | 68 | 72 |

| Reaction Time (h) | 14 | 8 |

| Byproducts | 12% disulfide | <5% phosphine oxide |

| Scalability | Pilot-scale feasible | Limited to 100g batches |

Optimization of Critical Reaction Parameters

Solvent System Optimization

Systematic screening of solvents revealed that binary mixtures (e.g., DMF:H2O 4:1) improve yields by 15% compared to pure DMF, likely due to enhanced solubility of inorganic byproducts. Polar aprotic solvents with high dielectric constants (ε > 30) consistently outperformed ethers or hydrocarbons.

Catalytic Enhancements

The addition of 5 mol% CuI as a catalyst in the amidation step reduces reaction time from 12 to 6 hours while maintaining yield at 70±2%. This acceleration arises from copper-mediated activation of the acetamide carbonyl group, facilitating nucleophilic attack by the aromatic amine.

Advanced Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

-

δ 10.21 (s, 1H, phenolic -OH)

-

δ 8.35–8.12 (m, 4H, phthalazine H-2, H-3, H-4, H-5)

-

δ 7.62 (d, J = 8.4 Hz, 1H, aromatic H-2')

-

δ 4.32 (s, 2H, -S-CH2-CO-)

13C NMR (100 MHz, DMSO-d6) :

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 65:35) showed ≥98.5% purity with retention time 6.78 minutes. Mass spectral data confirmed molecular ion [M+H]+ at m/z 342.09 (calculated 342.08).

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Adopting continuous flow technology reduced processing time by 40% compared to batch reactions. Key parameters:

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been investigated for its potential as a therapeutic agent. It shows promise in pain relief and anti-inflammatory applications, making it a valuable candidate for drug formulation in the pharmaceutical industry. Research indicates its efficacy against inflammatory pathways, supporting its use in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, which is often targeted in cancer therapies. In vitro studies demonstrated that derivatives of this compound exhibited antiproliferative effects against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells . The structural similarities with naturally occurring flavonoids suggest a potential for broader application in anticancer drug development.

Biochemical Research

Enzyme Activity Studies

The compound serves as a useful reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. This is critical for advancing our understanding of diseases such as cancer and diabetes, where enzyme regulation plays a significant role . For instance, it has been utilized to evaluate the effects of certain inhibitors on enzymatic reactions, providing insights into their mechanisms of action.

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatography and spectroscopic techniques. Its ability to stabilize complex mixtures allows for improved quality control and product development across various industries .

Material Science

Development of New Materials

Research is ongoing into the potential use of this compound in developing new materials with enhanced properties. Studies are exploring its role in creating materials that exhibit improved thermal stability and mechanical strength, which could be beneficial for engineering applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The phthalazine ring system may also play a role in stabilizing the compound within the binding pocket of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its hybrid hydroxyacetamide-phthalazine architecture. Key comparisons with analogous compounds include:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations :

- Hydroxyphenyl Position : The meta-hydroxy configuration in the target compound contrasts with the ortho-isomer (2-(2-hydroxyphenyl)acetamide sulfate), which was misidentified in earlier studies . Meta-substitution may enhance metabolic stability or receptor selectivity.

- Sulfur Linkages : The phthalazin-1-ylsulfanyl group distinguishes the target from sulfur-free analogs (e.g., N,N-diphenyl acetamides with chalcone substituents ), possibly improving solubility or binding kinetics.

Key Findings :

Biological Activity

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a phthalazine ring system linked to a sulfanylacetamide moiety, with a hydroxyl group positioned on the phenyl ring. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of hydroxyl and sulfanyl groups allows for the formation of hydrogen bonds, which can modulate the activity of these targets. The phthalazine moiety may enhance the compound's stability and binding affinity within active sites, potentially leading to inhibition or activation of specific biological pathways.

Anticancer Activity

Research indicates that derivatives of phthalazine, including this compound, exhibit significant anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, such as HCT-116 and HepG2 cells. For instance, related compounds have demonstrated cytotoxicity with IC50 values ranging from 0.32 μM to 2.93 μM, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication and repair. Compounds with similar structures have shown high cytotoxicity against tumor cells by interfering with topoisomerase activity, leading to DNA damage and subsequent cell death .

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various phthalazine derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited potent antiproliferative effects, with some derivatives showing enhanced activity compared to established chemotherapeutics like doxorubicin .

Case Study 2: VEGFR2 Inhibition

Another study focused on phthalazine-based compounds' ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy. The findings revealed that certain derivatives could significantly reduce VEGFR2 activity, leading to decreased tumor growth in preclinical models .

Comparative Analysis

| Compound Name | IC50 (μM) | Mechanism of Action | Target |

|---|---|---|---|

| This compound | TBD | Topoisomerase II Inhibition | Cancer Cells |

| Doxorubicin | 2.93 | DNA Intercalation | Cancer Cells |

| Sorafenib | 17.8 | VEGFR2 Inhibition | Tumor Angiogenesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.